molecular formula C18H16N4O4S B2653629 N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide CAS No. 1251565-67-9

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide

Cat. No.: B2653629
CAS No.: 1251565-67-9
M. Wt: 384.41
InChI Key: VYEBSRQNSGQGAZ-UHFFFAOYSA-N
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Description

N-[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with an ethoxy group at the 7-position and a carboxamide-linked 1,3,4-oxadiazole ring. The oxadiazole is further conjugated to a 2,4-dimethylthiazole moiety.

The oxadiazole ring contributes to metabolic stability, while the dimethylthiazole may optimize steric and electronic interactions with biological targets .

Properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-4-24-12-7-5-6-11-8-13(25-14(11)12)16(23)20-18-22-21-17(26-18)15-9(2)19-10(3)27-15/h5-8H,4H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEBSRQNSGQGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=C(N=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide typically involves multiple steps. The process begins with the preparation of the thiazole and oxadiazole intermediates, followed by their coupling with the benzofuran derivative. Key reagents and conditions include:

    Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Oxadiazole Formation: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reaction: The final coupling step involves the reaction of the thiazole-oxadiazole intermediate with the benzofuran derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzofuran rings, leading to the formation of sulfoxides and epoxides, respectively.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to the corresponding amine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products:

    Oxidation Products: Sulfoxides, epoxides.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives, substituted thiazoles and benzofurans.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research indicates that compounds containing thiazole and oxadiazole moieties exhibit notable antibacterial activity. For instance, derivatives similar to N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide have shown efficacy against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies have demonstrated that related oxadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . The thiazole component may enhance the selectivity and potency of these compounds against tumor cells while minimizing effects on normal cells.

Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes . This suggests that this compound could be developed as a therapeutic agent for inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes include:

  • Formation of the Thiazole Ring : This is often achieved through cyclization reactions involving appropriate thioketones and amines.
  • Oxadiazole Synthesis : The oxadiazole moiety can be constructed using hydrazine derivatives and carboxylic acids under acidic conditions.
  • Benzofuran Derivation : The benzofuran structure is typically synthesized through the condensation of phenolic compounds with carbonyl precursors.
  • Final Coupling Reaction : The final step involves coupling the synthesized thiazole and oxadiazole fragments with the benzofuran derivative to yield the desired compound .

Case Study 1: Antibacterial Evaluation

In a comparative study on the antibacterial efficacy of various thiazole and oxadiazole derivatives, it was found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than established antibiotics like kanamycin . This highlights the potential for developing new antibacterial agents from this class of compounds.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of oxadiazole derivatives demonstrated that specific substitutions on the aromatic ring significantly enhanced cytotoxicity against breast cancer cell lines . The study concluded that modifications similar to those in N-[5-(2,4-dimethyl-1,3-thiazol-5-y)-1,3,4 oxadiazol -2 -yl]-7 -ethoxy -1 -benzofuran -2 -carboxamide could lead to more effective anticancer therapies.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and disrupting metabolic processes. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key analogs is outlined below:

Compound Name / Feature Substituents on Benzofuran Heterocyclic Linker Thiazole Substituents Key Properties/Applications
Target Compound 7-ethoxy 1,3,4-oxadiazole 2,4-dimethyl High lipophilicity (predicted logP ~3.2), potential kinase inhibition
N-(5-ethylamino-thiazol-2-yl)-3-hydroxy-5-nitro-benzofuran-2-carbohydrazide 3-hydroxy, 5-nitro carbohydrazide 5-ethylamino Polar (logP ~1.8), nitro group may confer electron-withdrawing effects
1-(Benzo[1,3]dioxol-5-yl)-N-(thiazol-2-yl)cyclopropane-carboxamide benzo[1,3]dioxole cyclopropane-carboxamide 4-(3-methoxyphenyl), 5-(methylthio) Moderate logP (~2.5), potential CYP450 interaction due to methylthio
Thiazol-5-ylmethyl imidazolidinone derivatives N/A (non-benzofuran) oxazolidine-carboxylate 2-ethylthiazol-4-yl, benzyl High steric bulk (MW >600), antimicrobial activity

Key Observations :

  • Lipophilicity : The ethoxy group in the target compound increases logP compared to nitro/hydroxy analogs (e.g., compound: logP ~1.8 vs. target ~3.2), favoring blood-brain barrier penetration .
  • Metabolic Stability : The oxadiazole linker in the target compound is less prone to hydrolysis than carbohydrazide () or ester-based linkers (), enhancing in vivo stability .

Biological Activity

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining a thiazole ring, an oxadiazole moiety, and a benzofuran derivative. Its molecular formula is C18H21N7O3SC_{18}H_{21}N_{7}O_{3}S with a molecular weight of 383.5 g/mol. The unique structural components are believed to contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC18H21N7O3S
Molecular Weight383.5 g/mol
IUPAC NameThis compound
InChI Key[Insert InChI Key]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The oxadiazole moiety is known to inhibit key enzymes involved in DNA synthesis and cell proliferation. For example, studies have shown that derivatives with similar structures can inhibit thymidylate synthase (TS), which is crucial for DNA replication .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis by inhibiting lipoteichoic acid production .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects in various cancer cell lines, including liver carcinoma (HUH7). It has been reported to exhibit IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating promising anticancer potential .

Antimicrobial Studies

Research indicates that compounds similar to this compound show varying degrees of antimicrobial activity:

CompoundTarget OrganismMIC (µg/mL)
Compound AStaphylococcus aureus0.25
Compound BEscherichia coli0.50
N-[5-(...)]Clostridium difficile0.003 - 0.03

These findings suggest that the compound's structure significantly influences its ability to combat microbial infections.

Anticancer Studies

In vitro studies have shown that the compound possesses notable cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)
HUH710.1
MCF715.0
A54912.5

The data indicates that the compound may serve as a lead candidate for further development in cancer therapeutics.

Structure–Activity Relationships (SAR)

The presence of specific functional groups within the compound plays a critical role in determining its biological activity:

  • Thiazole Ring : Enhances lipophilicity and facilitates membrane penetration.
  • Oxadiazole Moiety : Contributes to enzyme inhibition capabilities.
  • Benzofuran Component : Potentially increases binding affinity to biological targets.

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Effects : A recent study highlighted its effectiveness against resistant strains of bacteria, demonstrating lower MIC values compared to conventional antibiotics .
  • Cytotoxicity in Cancer Models : Research published in Journal of Medicinal Chemistry indicated that modifications in the benzofuran structure could enhance anticancer activity while reducing toxicity .

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